1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Description
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C24H23FN6O2 and its molecular weight is 446.486. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activity and Molecular Interactions
Anticonvulsant Activity : Compounds with naphthalen-2-yloxy)ethanone moieties have been investigated for their anticonvulsant activities. Studies indicate that structural analogs with similar moieties show promising results in maximal electroshock seizure (MES), subcutaneous pentylenetrtrazole (scPTZ), and subcutaneous strychnine (scSTY) models, suggesting potential applications in the development of new anticonvulsant drugs (Rajak et al., 2010).
Molecular Interaction : Research on compounds featuring piperazine and similar structural components has explored their interactions with cannabinoid receptors, highlighting the potential of these compounds for developing treatments targeting the CB1 cannabinoid receptor (Shim et al., 2002).
Synthesis and Characterization : Studies focusing on the synthesis and characterization of novel derivatives containing naphtho- and diazaquinone derivatives offer insights into the synthetic pathways that could be applied to similar compounds, expanding the possibilities for creating new molecules with potential pharmacological applications (Abdassalam et al., 2019).
Antibacterial and Antifungal Activities : Azole-containing piperazine derivatives have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating moderate to significant efficacy. This suggests that compounds with similar structural features might also possess antimicrobial properties, potentially contributing to the development of new antimicrobial agents (Gan et al., 2010).
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c25-20-6-3-7-21(15-20)31-23(26-27-28-31)16-29-10-12-30(13-11-29)24(32)17-33-22-9-8-18-4-1-2-5-19(18)14-22/h1-9,14-15H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJGRPHQFXPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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